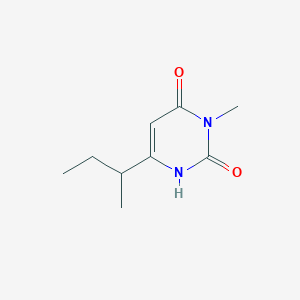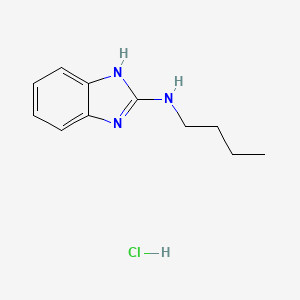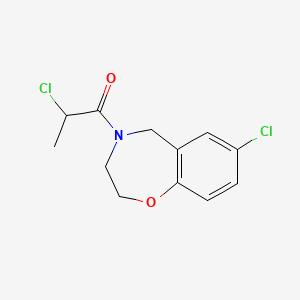
6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
6-(Butan-2-yl)-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, also known as BMP-2,4-D, is a synthetic compound that has been studied for its potential applications in the fields of chemistry and biochemistry. BMP-2,4-D is a heterocyclic compound composed of four nitrogen atoms, two carbon atoms, and two oxygen atoms. It is a derivative of the natural product pyrimidine and is the first synthetic compound of its kind to be studied. BMP-2,4-D has been found to possess a variety of biological activities, including antifungal and antibacterial activities, and has been studied as a potential therapeutic agent for a variety of diseases.
Aplicaciones Científicas De Investigación
Endogenous Interferon Inducers
A series of 6-arylaminopyrimidine-2,4(1H,3H)-diones were synthesized, including 3-(2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-yl)aminobenzoic acid methyl ester, demonstrating effectiveness as endogenous interferon inducers. This discovery presents a notable advancement in the field of immunology and therapeutic applications (Krutikov, Erkin, Tetz, & Klaptyuk, 2022).
Crystal Structure Analysis
A study detailed the crystal structure of a 1-[(Cyclopropylmethoxy)methyl]-6-(3,4-dimethoxybenzyl)-5-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione ethanol hemisolvate. This research contributes to our understanding of the molecular and crystallographic properties of pyrimidine derivatives, providing insights into their potential applications in material science and pharmaceuticals (El‐Brollosy, El-Emam, Al-Deeb, & Ng, 2012).
Chemical Synthesis and Properties
Research on the synthesis and chemical properties of 3-acyl-1,2,3,4-tetrahydropyridine-2,4-diones highlights their potential in the creation of new chemical entities. These compounds underwent reactions with aliphatic and aromatic amines to give enamino derivatives, indicating their versatility in synthetic organic chemistry (Rubinov, Zheldakova, Rubinova, & Baranovskii, 2008).
Antiparasitic Activity
A study on highly conjugated pyrimidine-2,4-dione derivatives demonstrated their antiparasitic activities against Plasmodium falciparum, Trichomonas vaginalis, and Leishmania infantum. This research opens new pathways for developing antiparasitic agents, contributing significantly to combating parasitic infections (Azas, Rathelot, Djekou, Delmas, Gellis, Di Giorgio, Vanelle, & Timon-David, 2003).
Supramolecular Assemblies
Investigations into the dihydropyrimidine-2,4-(1H,3H)-dione functionality have led to the synthesis of novel crown-containing hydrogen-bonded supramolecular assemblies. These findings are crucial for the development of new materials with potential applications in nanotechnology and molecular engineering (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Mecanismo De Acción
Target of Action
Similar compounds such as barbiturates are known to interact with gaba-a receptors . These receptors are predominantly on the post-synaptic membrane, and upon activation, open chloride channels to hyperpolarize the neuron and decrease firing rate .
Mode of Action
It can be inferred from related compounds that it may potentiate gaba-a receptors and inhibit receptors for neuronal acetylcholine, and kainate . This results in the desensitization of their respective neurons, producing sedation .
Biochemical Pathways
Based on the potential interaction with gaba-a receptors, it can be inferred that it may affect the gabaergic neurotransmission pathway .
Pharmacokinetics
Similar compounds such as barbiturates are known to have an intermediate duration of action . The therapeutic index is quite wide as doses vary considerably from patient to patient .
Result of Action
Based on the potential interaction with gaba-a receptors, it can be inferred that it may result in sedation .
Action Environment
It is known that factors such as ph, temperature, and presence of other substances can affect the action of similar compounds .
Propiedades
IUPAC Name |
6-butan-2-yl-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2/c1-4-6(2)7-5-8(12)11(3)9(13)10-7/h5-6H,4H2,1-3H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOGAIZGYCVJQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=O)N(C(=O)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(prop-2-yn-1-yl)-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490371.png)

![2-(2-Ethyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490374.png)
![2-(3-(pyridin-2-yl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)ethan-1-amine](/img/structure/B1490379.png)

![1-(2-azidoethyl)-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490382.png)
![2-(6-ethyl-1H-imidazo[1,2-b]pyrazol-1-yl)acetic acid](/img/structure/B1490383.png)
![2-(2-(Prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)ethan-1-amine](/img/structure/B1490385.png)

![3-(1H-imidazo[1,2-b]pyrazol-1-yl)propan-1-amine](/img/structure/B1490389.png)
![6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1490390.png)


![2-Amino-1-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-one](/img/structure/B1490394.png)